

# Removal of N-terminal methionine to improve recombinant brazzein sweetness

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## Compound of Interest

Compound Name: *Brazzein*

Cat. No.: *B1577979*

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## Technical Support Center: Recombinant Brazzein Sweetness Enhancement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the sweetness of recombinant **brazzein** by removing the N-terminal methionine.

### Frequently Asked Questions (FAQs)

Q1: Why is the removal of the N-terminal methionine from recombinant **brazzein** important?

A1: The removal of the N-terminal methionine significantly enhances the sweetness of recombinant **brazzein**.<sup>[1][2][3]</sup> Reports indicate that **brazzein** lacking this initial amino acid has a lower sweetness threshold, making it the most potent form of the protein sweetener discovered to date.<sup>[1][2]</sup> This increased sweetness is attributed to a potential change in the protein's spatial orientation, leading to an improved interaction with the sweet taste receptors.  
<sup>[1]</sup>

Q2: What is the most effective method for producing recombinant **brazzein** without the N-terminal methionine?

A2: A highly effective method is to express **brazzein** as a fusion protein with a tag that can be specifically cleaved to yield the desired N-terminus. The pET-SUMO (Small Ubiquitin-like Modifier) expression system is a well-documented and successful approach for this purpose.[1][4] This system allows for high-level expression of the fusion protein in E. coli, followed by enzymatic cleavage with a SUMO protease to precisely remove the SUMO tag and the initial methionine, leaving a native **brazzein** sequence.[4]

Q3: What are the key steps in the overall workflow for producing and evaluating N-terminally processed **brazzein**?

A3: The general workflow involves:

- Gene Cloning: Cloning the codon-optimized **brazzein** gene into a SUMO fusion expression vector.
- Protein Expression: Transforming the expression vector into a suitable E. coli strain and inducing fusion protein expression.
- Purification of Fusion Protein: Lysing the cells and purifying the His-tagged SUMO-**brazzein** fusion protein using Nickel-NTA (Ni-NTA) affinity chromatography.
- Cleavage of Fusion Tag: Enzymatic cleavage of the SUMO tag using a specific SUMO protease.
- Purification of Cleaved **Brazzein**: Separating the cleaved **brazzein** from the SUMO tag and the protease using a second round of Ni-NTA chromatography followed by a final polishing step with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Sweetness Evaluation: Assessing the sweetness of the purified **brazzein** using sensory analysis with a trained human taste panel.

Q4: How is the sweetness of **brazzein** quantified?

A4: The sweetness of **brazzein** is typically quantified by determining its sweetness threshold, which is the minimum concentration at which a sweet taste can be detected by a human taste panel.[1][2] This is often done through sensory analysis using a double-blind test format where

panelists compare the taste of different concentrations of **brazzein** solution to a reference sweetener like sucrose.<sup>[5][6]</sup>

## Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the expression, purification, and analysis of recombinant **brazzein**.

Problem	Possible Cause(s)	Troubleshooting Step(s)
Low or no expression of the SUMO-brazzein fusion protein	- Codon bias in the brazzein gene for E. coli. - Toxicity of the recombinant protein to the host cells. - Inefficient induction of protein expression.	- Ensure the brazzein gene has been codon-optimized for E. coli expression. - Use a host strain designed to handle toxic proteins, such as BL21-CodonPlus (DE3)-RIL.[1][4] - Optimize the IPTG concentration (e.g., 0.1-1.0 mM) and induction temperature (e.g., 16-30°C) and duration.
SUMO-brazzein fusion protein is insoluble (inclusion bodies)	- High expression levels overwhelming the cellular folding machinery. - Suboptimal folding conditions.	- Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding. - Reduce the inducer (IPTG) concentration. - Co-express with molecular chaperones.
Inefficient cleavage of the SUMO tag	- Inactive SUMO protease. - Incorrect buffer conditions for cleavage. - Steric hindrance of the cleavage site.	- Verify the activity of the SUMO protease using a control substrate. - Ensure the cleavage buffer contains a reducing agent like DTT (dithiothreitol), but be aware that high concentrations of DTT can reduce brazzein's disulfide bridges. A concentration of <0.5 mM DTT is recommended.[4] - Perform the cleavage reaction under optimized conditions (e.g., temperature and incubation time).

<p>Low yield of purified brazzein after cleavage and purification</p>	<ul style="list-style-type: none"> <li>- Precipitation of brazzein after tag removal.</li> <li>- Inefficient separation of brazzein from the SUMO tag and protease.</li> <li>- Loss of protein during RP-HPLC purification.</li> </ul>	<ul style="list-style-type: none"> <li>- Perform cleavage and subsequent purification steps at 4°C to minimize precipitation.</li> <li>- Ensure complete binding of the His-tagged SUMO and protease to the Ni-NTA resin in the second affinity step.</li> <li>- Optimize the gradient and mobile phase of the RP-HPLC to ensure good separation and recovery.</li> </ul>
<p>Purified brazzein is not sweet</p>	<ul style="list-style-type: none"> <li>- Misfolded protein with incorrect disulfide bond formation.</li> <li>- Presence of the N-terminal methionine.</li> <li>- Contaminants from the purification process.</li> </ul>	<ul style="list-style-type: none"> <li>- Confirm the correct folding of brazzein using analytical techniques like circular dichroism.</li> <li>- Verify complete removal of the SUMO tag and N-terminal methionine by mass spectrometry.</li> <li>- Ensure all purification buffers are thoroughly removed by dialysis or buffer exchange.</li> </ul>

## Quantitative Data Summary

The following tables summarize the quantitative data on the sweetness of different forms of **brazzein**.

Table 1: Sweetness Threshold of Recombinant **Brazzein**

Brazzein Form	Expression System	Sweetness Threshold ( $\mu\text{g/mL}$ )	Reference
With N-terminal Met	E. coli	> 30	[1]
Without N-terminal Met	E. coli (pET-SUMO)	~1.5	[1][2]
Wild-type (from fruit)	Pentadiplandra brazzeana	Not specified	
E9K Mutant (without N-terminal Met)	E. coli (pET-SUMO)	~1.0	[1]

Table 2: Relative Sweetness of **Brazzein** Compared to Sucrose

Brazzein Form	Sweetness (times sweeter than sucrose on a weight basis)	Reference
Recombinant Brazzein	~2000	[4]
Brazzein from transgenic maize	940 - 1200	[7]
Brazzein from transgenic tobacco	~1330	[5][6]

## Detailed Experimental Protocols

### Expression of SUMO-Brazzein Fusion Protein in E. coli

- Transformation: Transform the pET-SUMO-**brazzein** expression vector into a suitable E. coli expression strain (e.g., BL21-CodonPlus (DE3)-RIL).
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubation: Continue to incubate the culture for 16-24 hours at 25°C with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

## Purification of SUMO-Brazzein and Removal of N-terminal Methionine

- Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Ni-NTA Affinity Chromatography (Binding): Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
- Washing: Wash the column with wash buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.
- Elution: Elute the His-tagged SUMO-**brazzein** fusion protein with elution buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Dialysis: Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) at 4°C.
- SUMO Protease Cleavage: Add SUMO protease to the dialyzed fusion protein (typically a 1:100 enzyme to substrate ratio by mass) and incubate at 30°C for 1-2 hours. Note: To prevent reduction of **brazzein**'s disulfide bridges, the concentration of DTT in the cleavage reaction should be kept below 0.5 mM.[4]
- Second Ni-NTA Chromatography: Pass the cleavage reaction mixture through a fresh Ni-NTA column to bind the His-tagged SUMO and the His-tagged SUMO protease. The flow-through will contain the untagged **brazzein**.

- RP-HPLC Purification: Further purify the **brazzein** in the flow-through using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

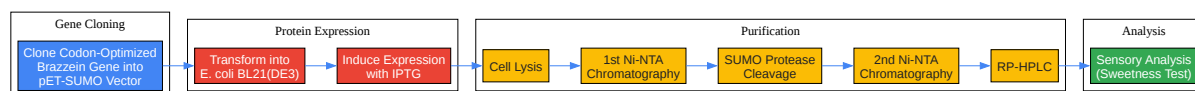
## Sensory Analysis of Brazzein Sweetness

- Panel Selection: Recruit and train a panel of 10-15 individuals to recognize and rate the intensity of sweet taste.
- Sample Preparation: Prepare a series of dilutions of the purified **brazzein** in purified water. Also, prepare a set of sucrose solutions of known concentrations to serve as references.
- Testing Procedure (Double-Blind):
  - Present panelists with coded samples of the **brazzein** solutions and a water control in a randomized order.
  - Instruct panelists to rinse their mouths with water between samples.
  - Ask panelists to identify which samples are sweet and to rate their sweetness intensity on a predefined scale.
- Data Analysis: Determine the sweetness threshold of the **brazzein**, which is the lowest concentration at which a statistically significant number of panelists can detect a sweet taste compared to the water control. The relative sweetness can be determined by identifying the concentration of **brazzein** that is perceived as equally sweet to a specific concentration of the sucrose reference.

## Mandatory Visualizations

## Experimental Workflow for Recombinant Brazzein Production

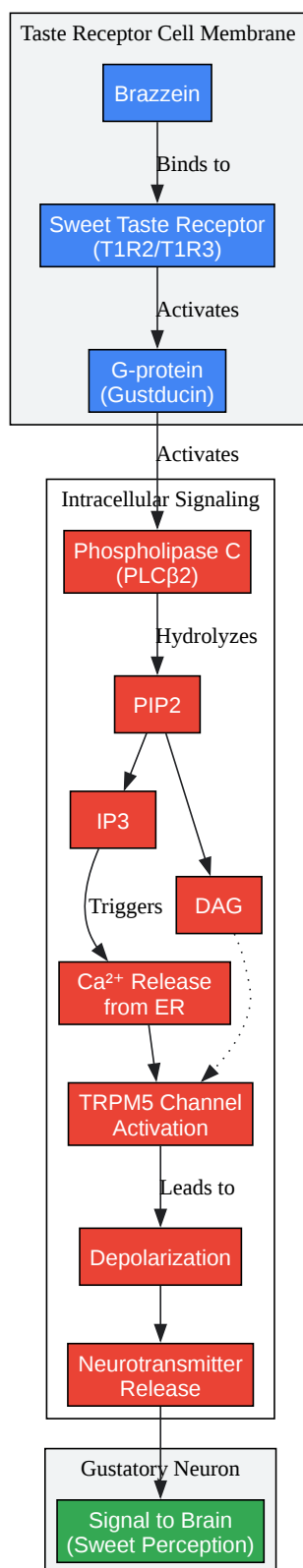




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Caption: Workflow for producing and evaluating recombinant **brazzein**.

## Sweet Taste Signaling Pathway



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Caption: Simplified sweet taste signaling pathway.

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